molecular formula C16H14N4S B1281230 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea CAS No. 72615-14-6

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B1281230
CAS No.: 72615-14-6
M. Wt: 294.4 g/mol
InChI Key: YTMALMMTJDEKNA-UHFFFAOYSA-N
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Description

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is an organic compound with the molecular formula C16H14N4S It is a derivative of pyrazole and thiourea, characterized by the presence of two phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-diphenyl-1H-pyrazole-5-amine with thiocarbonyldiimidazole or thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiourea moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s activity.

Comparison with Similar Compounds

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2,5-diphenylpyrazol-3-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c17-16(21)18-15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,(H3,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMALMMTJDEKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509285
Record name N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-14-6
Record name N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Diphenyl-5-amino pyrazole (117.5 g.) and benzoyl isothiocyanate (89.65 g.) were reacted as described in Example IV to give 119.8 g. of product, mp 198°-201° C.
Quantity
117.5 g
Type
reactant
Reaction Step One
Quantity
89.65 g
Type
reactant
Reaction Step One

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